TGX-155

Overview

Description

TGX-155 is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TGX-155 typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the phenoxy group: The phenoxy group can be introduced via nucleophilic aromatic substitution, where a fluorinated phenol reacts with a suitable leaving group on the quinoline core.

Attachment of the morpholine ring: This step can involve the reaction of the quinoline derivative with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols, respectively.

Substitution: The phenoxy and morpholine groups can participate in substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

TGX-155 may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.

Biological Studies: Investigation of its biological activity, such as antimicrobial, antiviral, or anticancer properties.

Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of TGX-155 would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.

4-Phenoxyquinoline: A related compound with a phenoxy group attached to the quinoline core.

Uniqueness

TGX-155 is unique due to the presence of both the fluorinated phenoxy group and the morpholine ring. These structural features may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Biological Activity

TGX-155, also known as AZ12649385, is a selective inhibitor of the enzyme phosphoinositide 3-kinase beta (PI3Kβ). This compound has been identified as a promising candidate for therapeutic applications, particularly in the field of antithrombotic therapy. Its unique mechanism of action allows it to inhibit platelet activation and aggregation, making it relevant for conditions associated with thrombosis and other cardiovascular disorders.

This compound selectively inhibits PI3Kβ, which plays a crucial role in various cellular signaling pathways. The inhibition of this enzyme leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger involved in promoting platelet activation. By reducing PIP3 levels, this compound effectively decreases platelet aggregation and thrombus formation, which are critical processes in thrombosis .

In Vivo Studies

In vivo studies have demonstrated that this compound significantly improves cyclic flow reductions (CFRs) in rabbit carotid arteries when administered at doses of 1.5 mg/kg and 2.5 mg/kg intravenously. These findings support its potential use as an antithrombotic agent .

Comparative Analysis with Other Compounds

This compound exhibits high selectivity for PI3Kβ compared to other PI3K isoforms. This selectivity minimizes off-target effects that are often seen with broader inhibitors. Below is a comparative table highlighting this compound and other related compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Selective inhibitor of PI3Kβ | High specificity reduces side effects |

| GDC-0941 | Inhibits class I phosphoinositide 3-kinases | Broad-spectrum inhibitor affecting multiple isoforms |

| PIK75 | Selective inhibitor of PI3Kα | Primarily targets PI3Kα with less effect on PI3Kβ |

| Idelalisib | Inhibitor of PI3Kδ | Used primarily in oncology for hematologic malignancies |

This table illustrates how this compound stands out due to its specific targeting, which may enhance therapeutic efficacy while minimizing adverse reactions.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antithrombotic Effects : A study demonstrated that this compound effectively reduced thrombus formation in animal models, indicating its potential utility in treating thrombotic diseases .

- Impact on Cellular Signaling : Research has shown that this compound influences various signaling pathways beyond platelet activation, suggesting possible roles in inflammation and cancer progression due to its effects on cell signaling pathways .

- Comparative Efficacy : In experiments comparing this compound with other inhibitors, it was found to maintain higher efficacy with fewer side effects due to its selective inhibition profile .

Summary of Findings

The biological activity of this compound is characterized by its selective inhibition of PI3Kβ, leading to significant antithrombotic effects and potential implications in other areas such as oncology and inflammation. The compound's ability to minimize off-target effects while maintaining therapeutic efficacy positions it as a valuable candidate for further clinical development.

Properties

IUPAC Name |

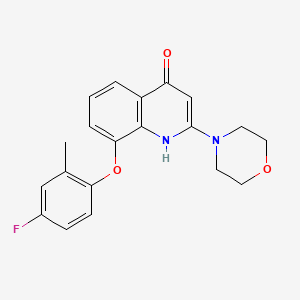

8-(4-fluoro-2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c1-13-11-14(21)5-6-17(13)26-18-4-2-3-15-16(24)12-19(22-20(15)18)23-7-9-25-10-8-23/h2-6,11-12H,7-10H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTZVNFKDPBYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587866 | |

| Record name | 8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351071-90-4 | |

| Record name | 8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.